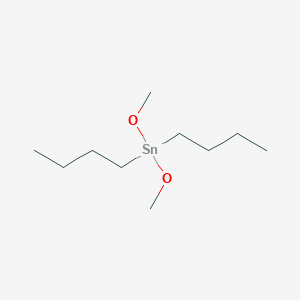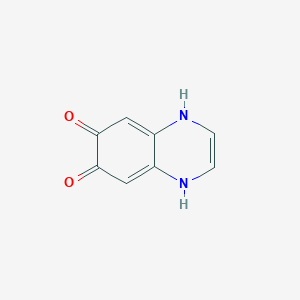
6,7-Quinoxalinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Quinoxalinediol is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been implicated in various neurological disorders. In
Aplicaciones Científicas De Investigación
6,7-Quinoxalinediol has been extensively used in scientific research as an 6,7-Quinoxalinediol receptor antagonist. It has been shown to have neuroprotective effects in various animal models of neurological disorders such as stroke, traumatic brain injury, and epilepsy. It has also been used to study the role of 6,7-Quinoxalinediol receptors in learning and memory processes.
Mecanismo De Acción
6,7-Quinoxalinediol acts as a competitive antagonist of the 6,7-Quinoxalinediol receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is necessary for the activation of the receptor. As a result, the influx of calcium ions into the cell is reduced, which can prevent excitotoxicity and cell death.
Efectos Bioquímicos Y Fisiológicos
The blockade of 6,7-Quinoxalinediol receptors by 6,7-Quinoxalinediol has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause cell death in high concentrations. It can also reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it can increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-Quinoxalinediol has several advantages for lab experiments. It is a potent and selective antagonist of the 6,7-Quinoxalinediol receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, 6,7-Quinoxalinediol has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 6,7-Quinoxalinediol. One area of interest is the development of more water-soluble analogs of the compound, which could improve its effectiveness in vivo. Another area of interest is the study of the role of 6,7-Quinoxalinediol receptors in psychiatric disorders such as depression and schizophrenia. Additionally, 6,7-Quinoxalinediol could be used in combination with other drugs to enhance its neuroprotective effects. Finally, the development of new techniques for delivering 6,7-Quinoxalinediol to the brain could open up new avenues for the treatment of neurological disorders.
Conclusion:
In conclusion, 6,7-Quinoxalinediol is a valuable tool for scientific research due to its unique properties as an 6,7-Quinoxalinediol receptor antagonist. It has been extensively studied for its neuroprotective effects and its role in learning and memory processes. While it has some limitations, it remains an important compound for the study of neurological disorders. Future research on 6,7-Quinoxalinediol could lead to new treatments for these disorders and a better understanding of the role of 6,7-Quinoxalinediol receptors in the brain.
Métodos De Síntesis
The synthesis of 6,7-Quinoxalinediol involves the condensation of o-phenylenediamine with glyoxal in the presence of an acidic catalyst. This reaction yields a mixture of 6,7-Quinoxalinediol and its isomer, 2,3-Quinoxalinediol. The two isomers can be separated using various chromatography techniques.
Propiedades
Número CAS |
19506-20-8 |
|---|---|
Nombre del producto |
6,7-Quinoxalinediol |
Fórmula molecular |
C8H6N2O2 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
quinoxaline-6,7-diol |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-5-6(4-8(7)12)10-2-1-9-5/h1-4,11-12H |
Clave InChI |
SFLNSLDMKUWYHC-UHFFFAOYSA-N |
SMILES isomérico |
C1=CNC2=CC(=O)C(=O)C=C2N1 |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)O)O |
SMILES canónico |
C1=CNC2=CC(=O)C(=O)C=C2N1 |
Sinónimos |
6,7-Quinoxalinediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




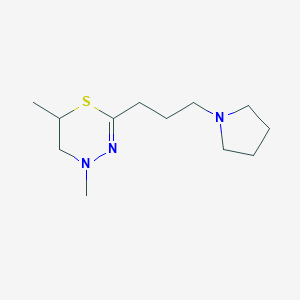
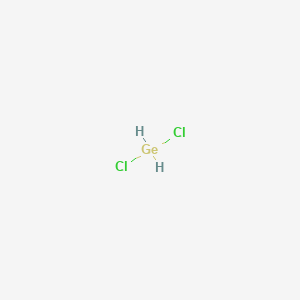

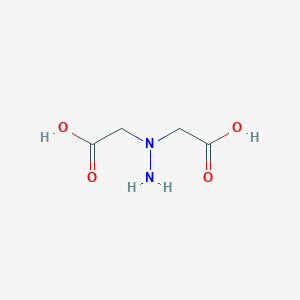
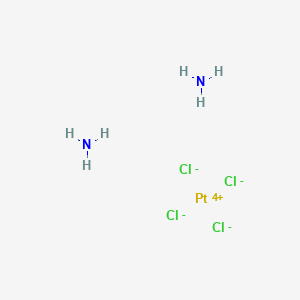
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
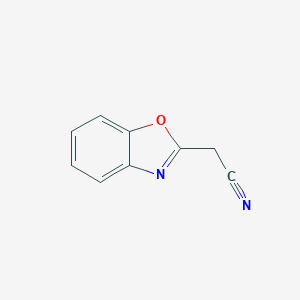


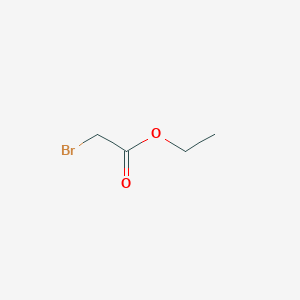
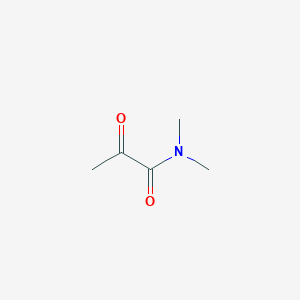
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
